

An In-depth Technical Guide to Pentahydroxychalcones: Structure, Stereochemistry, and Synthesis

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Compound of Interest

Compound Name: 2,2',4,4',6'-Pentahydroxychalcone

Cat. No.: B10841250

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An important clarification regarding the nomenclature: The initial request for information on "**2,2',4,4',6'-Pentahydroxychalcone**" refers to a molecular structure that is highly improbable within the standard chemical framework of chalcones. The numbering system for chalcones designates the A-ring (derived from acetophenone) with primed numbers (2' to 6') and the B-ring (from benzaldehyde) with unprimed numbers (2 to 6). A "2,2'" substitution pattern on the core structure is therefore not feasible. It is concluded that the query likely contains a typographical error. This guide will focus on two common and well-documented isomers of pentahydroxychalcone: 2',3,4,4',6'-Pentahydroxychalcone and 2',4',6',3,4-Pentahydroxychalcone. These compounds are of significant interest to researchers for their biological activities.

2',4',6',3,4-Pentahydroxychalcone

Also known as Eriodictyol chalcone, this compound is a natural flavonoid with notable antioxidant and anti-inflammatory properties.

Structure and Stereochemistry

The structure of 2',4',6',3,4-Pentahydroxychalcone is characterized by a three-carbon α,β -unsaturated carbonyl system linking two phenyl rings. The A-ring is a phloroglucinol (1,3,5-trihydroxybenzene) moiety, while the B-ring is a catechol (3,4-dihydroxybenzene) group.

- Molecular Formula: $C_{15}H_{12}O_6$ [1][2]
- Molecular Weight: 288.25 g/mol [1][2]
- IUPAC Name: (E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one [3]
- Stereochemistry: The presence of the double bond in the enone bridge allows for E/Z isomerism. The trans or (E)-isomer is generally more stable and more commonly described in the literature. The molecule is achiral. [2]

Quantitative Data

The following tables summarize key quantitative data for the characterization of 2',4',6',3,4-Pentahydroxychalcone.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	$C_{15}H_{12}O_6$	[1][2]
Molecular Weight	288.25 g/mol	[1][2]
Boiling Point	595.90 °C	[2]
Appearance	Yellow crystalline powder	[4]

Table 2: Spectroscopic Data

Technique	Key Data Points	Reference
^1H NMR	The vinylic protons (H- α and H- β) typically appear as doublets with a coupling constant (J) of around 15-16 Hz, confirming the (E)-configuration. Aromatic protons appear in the range of 6.0-7.5 ppm. The phenolic hydroxyl protons are often observed as broad singlets.	[5]
^{13}C NMR	The carbonyl carbon (C=O) signal is typically found in the range of δ 186-197 ppm. The α - and β -carbons of the enone system appear at approximately δ 116-128 and δ 137-145 ppm, respectively.	[5]
Mass Spec. (MS)	[M+H] $^+$: m/z 289.0707. Key fragment ions often correspond to the cleavage of the chalcone backbone, yielding ions related to the A- and B-rings. Common fragments include m/z 163, 153, and 271.	[3]
	[M-H] $^-$: m/z 287.0561.	[3]

Experimental Protocols

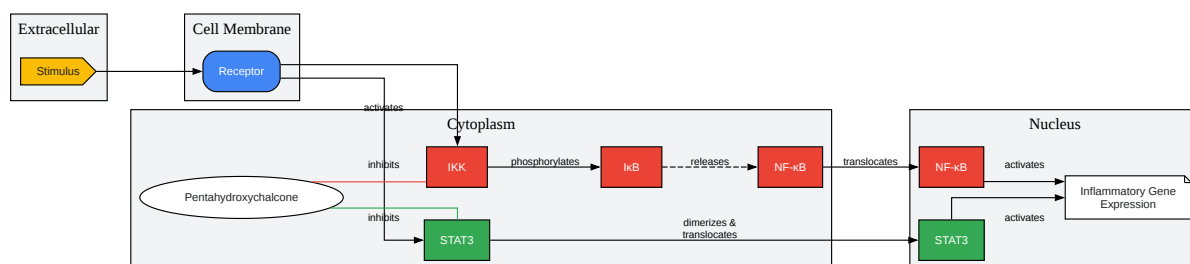
Synthesis via Claisen-Schmidt Condensation:

This is the most common method for synthesizing chalcones. It involves the base- or acid-catalyzed condensation of an acetophenone derivative with a benzaldehyde derivative.

- Reactants: 2',4',6'-Trihydroxyacetophenone (from phloroglucinol) and 3,4-Dihydroxybenzaldehyde (protocatechualdehyde).
- Detailed Protocol (Acid-Catalyzed):
 - Dissolve 8.4 g (0.05 mol) of dry phloroacetophenone and 7.5 g (0.05 mol) of 3,4-dihydroxy-benzaldehyde in 50 cc of acetic acid in an Erlenmeyer flask equipped with a stirrer.
 - Add 3 cc of concentrated hydrochloric acid to the mixture. An intense color will form, followed by complete dissolution.
 - Allow the solution to stand at room temperature.
 - Precipitate the product by pouring the reaction mixture into 500 cc of cold water.
 - Collect the precipitate by filtration, wash thoroughly with water, and dry in the presence of potassium hydroxide.[6]

Signaling Pathways

Chalcones are known to modulate various signaling pathways, often due to their antioxidant and anti-inflammatory properties. While specific data for this exact isomer is limited, chalcones, in general, have been shown to interact with pathways such as NF- κ B and STAT3.



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Caption: General inhibitory action of chalcones on NF-κB and STAT3 signaling pathways.

2',3,4,4',6'-Pentahydroxychalcone

This isomer is also a naturally occurring flavonoid and has been the subject of chemical and biological studies.

Structure and Stereochemistry

The core structure is similar to its isomer, but with a different hydroxylation pattern on the B-ring.

- Molecular Formula: $C_{15}H_{12}O_6$ [7][8]
- Molecular Weight: 288.25 g/mol [7][8]
- IUPAC Name: (E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4,6-tetrahydroxyphenyl)prop-2-en-1-one
(Note: IUPAC name can vary based on numbering preferences, the structure remains the same).

- Stereochemistry: Similar to its isomer, it exists as (E) and (Z)-isomers, with the (E)-isomer being more prevalent. It is also an achiral molecule.

Quantitative Data

Table 3: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₂ O ₆	[7][8]
Molecular Weight	288.25 g/mol	[7][8]
Melting Point	262-264 °C	[8]
Appearance	Yellow flakes	[8]

Table 4: Spectroscopic Data

Technique	Key Data Points	Reference
¹³ C NMR	The ketone carbonyl (C=O) appears at δ 192.5 ppm.	[8]
Mass Spec. (EI-MS)	[M] ⁺ : m/z 288.	[8]
UV-Vis	λ _{max} at 225, 287, and 330 nm.	[8]

Experimental Protocols

Synthesis via Protected Intermediates:

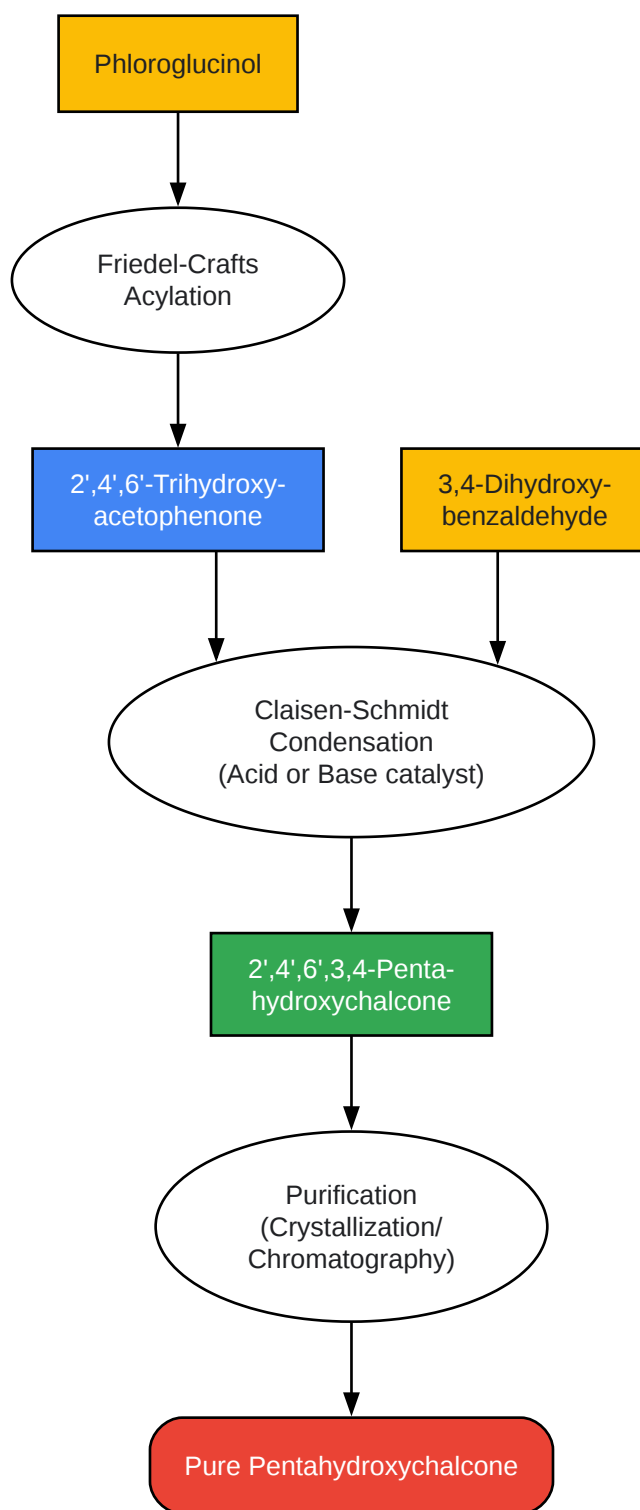
Due to the reactivity of the multiple hydroxyl groups, synthesis may involve protection-deprotection steps.

- Reactants: A protected form of 2',3,4',6'-tetrahydroxyacetophenone and 3,4-dihydroxybenzaldehyde.
- Detailed Protocol (example with methoxymethyl ether protection):

- Synthesize 2'-hydroxy-3,4,4',6'-tetrakis(methoxymethoxy)chalcone from the corresponding protected acetophenone and benzaldehyde.
- To 5.19 g of the protected chalcone, add 20 ml of methanol to form a suspension.
- Add 40 ml of a hydrochloric acid/methanol reagent to the suspension.
- Stir the mixture at 60°C for 15 minutes to effect deprotection.
- Isolate and purify the resulting 2',3,4,4',6'-pentahydroxychalcone.[9]

Synthesis Workflow

The general synthesis of pentahydroxychalcones can be visualized as a two-step process involving the preparation of the acetophenone precursor followed by the Claisen-Schmidt condensation.



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Caption: A generalized workflow for the synthesis of pentahydroxychalcones.

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